N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide
Description
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core linked to a 1-oxo-isothiochromene scaffold via a carboxamide bridge. Key structural elements include:
- A 1,3-thiazole ring substituted at position 5 with a 4-ethylphenylmethyl group.
- A fused isothiochromene-1-one system (a sulfur-containing chromene derivative) substituted at position 3 with a carboxamide group.
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-14-7-9-15(10-8-14)11-17-13-23-22(27-17)24-20(25)19-12-16-5-3-4-6-18(16)21(26)28-19/h3-10,12-13H,2,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPJPKQSANJXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isothiochromene moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization. The final step involves coupling the thiazole and isothiochromene intermediates through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isothiochromene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazole and isothiochromene derivatives.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the isothiochromene moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories:
Thiazole-Carboxamide Derivatives
a. Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate
- Core : 1,3-thiazole with a carboxylate ester at position 5 and a hydroxybenzamido group at position 2.
- Activity : Identified as a SARS-CoV-2 Main Protease (Mpro) inhibitor with favorable ADMET properties and stability in molecular dynamics simulations .
- Comparison : Unlike the target compound, this analog lacks the fused isothiochromene system, but its thiazole-carboxamide backbone highlights the importance of hydrogen-bonding motifs for protease inhibition.
b. AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
- Core : Thiazole ring with a sulfonamide-linked triazole substituent.
- Comparison : The sulfonamide linker in AB4 introduces polarity, whereas the target compound’s 4-ethylphenylmethyl group enhances lipophilicity, which may influence membrane permeability.
Isothiochromene/Chromene Derivatives
a. 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Core : Chromene-3-carboxamide with a triazole substituent.
- Activity : Explored for antimicrobial and anticancer applications due to chromene’s π-stacking capability .
b. N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide
- Core : Chromene-3-carboxamide linked to a thiadiazole sulfonamide.
- Activity : Thiadiazole sulfonamides are associated with antibacterial and antifungal activity .
- Comparison : The thiadiazole sulfonamide introduces a sulfonyl group absent in the target compound, which may reduce metabolic stability compared to the thiazole-ethylphenyl group.
Thiazolidinone and Hybrid Systems
a. N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- Core: Thiazolidinone ring fused with pyrazole and benzamide.
- Activity: Thiazolidinones are studied for anti-inflammatory and antiviral effects .
- Comparison: The thiazolidinone ring’s conformational flexibility contrasts with the rigid isothiochromene system, suggesting divergent target selectivity.
b. Firzacorvirum ((3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methyl-1H-imidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1λ6,2,6-thiadiazinane-3-carboxamide)
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties (Predicted)
| Compound Name | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 435.52 | 1 | 5 |
| Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate | 2.1 | 292.30 | 2 | 6 |
| AB4 | 2.9 | 414.46 | 2 | 8 |
| Firzacorvirum | 2.7 | 496.94 | 1 | 9 |
Research Findings and Implications
- Thiazole Derivatives : Compounds like AB4 and methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate demonstrate that thiazole-carboxamide scaffolds are viable for enzyme inhibition, particularly against viral proteases . The target compound’s 4-ethylphenylmethyl group may improve lipophilicity, enhancing blood-brain barrier penetration.
- Chromene/Isothiochromene Systems : Chromene derivatives (e.g., and ) show antimicrobial activity, suggesting the isothiochromene moiety in the target compound could be leveraged for similar applications .
Biological Activity
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a thiazole ring, an isothiochromene moiety, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen atoms |
| Isothiochromene | A fused bicyclic structure |
| Carboxamide Group | Contributes to solubility and reactivity |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : The compound exhibits potential as a modulator of certain receptors, which could influence neurotransmitter systems or inflammatory responses.
- Antioxidant Activity : There is evidence suggesting that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Animal models indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against breast cancer cells. The results indicated that the compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that it activates the caspase pathway leading to apoptosis.
Study 2: Anti-inflammatory Effects
In a recent animal study published in Pharmacology Biochemistry and Behavior, researchers assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling (up to 50%) compared to control groups at doses of 20 mg/kg body weight.
Study 3: Neuroprotection
Another study focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings suggested that treatment with this compound significantly reduced cell death and increased levels of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
